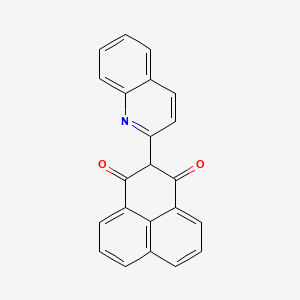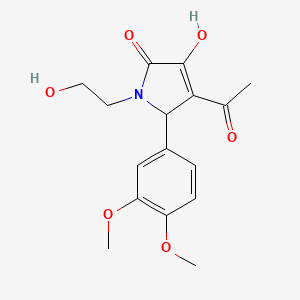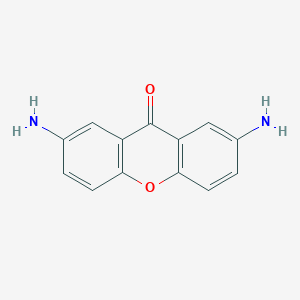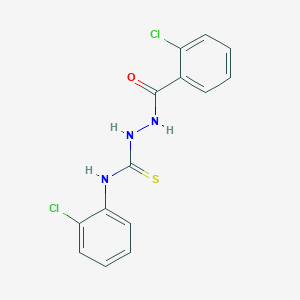
2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione, also known as QPD, is a heterocyclic compound that has gained attention in scientific research due to its unique chemical properties and potential applications. QPD is a derivative of phenalene-1,3(2H)-dione, which is a promising scaffold for the development of new drugs and materials.
作用机制
The mechanism of action of 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione as an anticancer agent involves the inhibition of topoisomerase II activity, which leads to DNA damage and cell death. 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione binds to the enzyme-DNA complex and stabilizes the cleavage complex, preventing the religation of DNA strands and causing DNA breaks.
Biochemical and Physiological Effects:
2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione-induced DNA damage leads to cell cycle arrest and apoptosis, which are important mechanisms for cancer treatment. 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione has also been shown to have low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
实验室实验的优点和局限性
One advantage of using 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione in lab experiments is its high yield and purity through the Pd-catalyzed cross-coupling reaction. 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione can also be easily modified to introduce functional groups for specific applications. However, the synthesis of 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione through other methods may require harsh reaction conditions and result in low yields. Another limitation is the limited solubility of 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione in aqueous solutions, which may affect its bioavailability and efficacy in biological assays.
未来方向
In the future, 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione could be further explored for its potential applications in drug delivery, imaging, and sensing. 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione-based materials could also be developed for environmental remediation and energy storage. In addition, the structure-activity relationship of 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione could be investigated to optimize its anticancer activity and selectivity.
合成方法
2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione can be synthesized through various methods, including the Pd-catalyzed cross-coupling reaction, the Friedel-Crafts reaction, and the oxidative cyclization reaction. Among these methods, the Pd-catalyzed cross-coupling reaction is the most efficient and widely used approach for the synthesis of 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione.
科学研究应用
2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including optoelectronics, materials science, and medicinal chemistry. In optoelectronics, 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for dye-sensitized solar cells. In materials science, 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione has been used as a building block for the synthesis of functional materials, such as porous organic frameworks and metal-organic frameworks. In medicinal chemistry, 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione has been investigated as a potential anticancer agent due to its ability to inhibit the activity of topoisomerase II, a crucial enzyme for DNA replication and transcription.
属性
IUPAC Name |
2-quinolin-2-ylphenalene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO2/c24-21-15-8-3-6-14-7-4-9-16(19(14)15)22(25)20(21)18-12-11-13-5-1-2-10-17(13)23-18/h1-12,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHUOXSJKQAXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium 5-[4-(heptyloxy)phenyl]-5-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-olate](/img/structure/B5177397.png)

![(3-methoxypropyl){2-[2-(1-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B5177411.png)

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B5177419.png)

![2-[(3-bromobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5177438.png)

![propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5177446.png)
![1-cyclopropyl-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5177447.png)
![4-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B5177464.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5177465.png)